Enhanced Hydrogen-Bond Acceptor Count vs. Unsubstituted Analog
Compared to the analogous 5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 13322-69-5), which lacks a substituent at the 2-position, the target compound carries an additional pyridine ring that increases the hydrogen-bond acceptor count from 3 to 4 [1]. This augmentation can enhance aqueous solubility and modulate target binding. Consistent with this structural change, the calculated XLogP3-AA drops from 1.8 for the unsubstituted analog to 1.3 for the target compound, reflecting the increased polarity imparted by the pyridin-3-yl moiety [1].
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 4 (PubChem computed) |
| Comparator Or Baseline | 3 for 5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (PubChem computed) |
| Quantified Difference | +1 H-bond acceptor |
| Conditions | Standard PubChem descriptor calculation (Cactvs 3.4.8.24) |
Why This Matters
A higher H-bond acceptor count directly correlates with improved water solubility and can alter binding kinetics to protein targets, making the compound a more attractive candidate for lead optimization campaigns that require balanced hydrophilicity.
- [1] PubChem. (2025). 5-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CID 3436901) and 5-Phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CID 135454). Retrieved from https://pubchem.ncbi.nlm.nih.gov View Source
